Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s known that similar compounds exhibit fluorescence properties , which suggests that they may interact with their targets through electron transfer mechanisms .
Biochemical Pathways
Similar compounds have been used in the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants .
Pharmacokinetics
The compound’s structure suggests that it may have good stability and high fluorescence performance , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to exhibit high sensitivity and selectivity for paa detection by fluorescence quenching .
Action Environment
Similar compounds have been shown to exhibit high stability, high porosity, and high fluorescence performance , suggesting that they may be robust to various environmental conditions.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMSBMIYQLFYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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